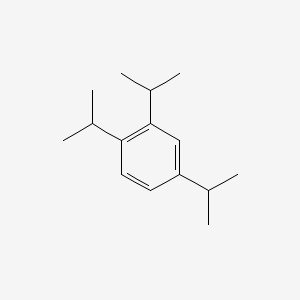

1,2,4-Triisopropylbenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2,4-tri(propan-2-yl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-10(2)13-7-8-14(11(3)4)15(9-13)12(5)6/h7-12H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWGMANKDYBWNNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)C(C)C)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3061342 | |

| Record name | 1,2,4-Triisopropylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948-32-3 | |

| Record name | 1,2,4-Tris(1-methylethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=948-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,2,4-tris(1-methylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000948323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,2,4-tris(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,4-Triisopropylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1,2,4 Triisopropylbenzene and Its Precursors/derivatives

Catalytic Alkylation Strategies for Benzene (B151609) and Propylene (B89431) in Triisopropylbenzene (B8360398) Synthesis

The synthesis of triisopropylbenzene isomers is predominantly achieved through the alkylation of benzene with propylene. This process can be steered towards specific isomers by carefully selecting the catalytic system and reaction conditions.

Ionic liquids have emerged as effective catalysts and solvents in the alkylation of benzene with propylene, offering advantages in terms of catalyst recycling and selectivity control. researchgate.net The composition of the ionic liquid, particularly its acidity, plays a crucial role in determining the product distribution. For instance, acidic ionic liquids based on n-butylpyridinium chloride (bpc) and aluminum chloride have demonstrated high activity and selectivity. researchgate.net By tuning the molar ratio of AlCl₃ to the organic chloride, the acidity of the ionic liquid can be modulated to favor the formation of specific isopropylbenzene isomers.

Research has shown that with an increase in the acidity of the ionic liquid, the catalytic activity for benzene alkylation also increases. researchgate.net In a study utilizing a FeCl₃-chloro-butyl-pyridine based ionic liquid, modification with HCl led to significant improvements in propylene conversion and cumene (B47948) selectivity under mild conditions. researchgate.net This suggests that superacidity induced by additives can enhance both the rate and selectivity of the alkylation reaction. ionike.com The synthesis of 1,3,5-triisopropylbenzene (B165165) has been specifically targeted using a 2AlCl₃/Et₃NHCl ionic liquid, with optimized conditions leading to improved ratios of the 1,3,5-isomer over the 1,2,4-isomer. researchgate.net

Table 1: Effect of Ionic Liquid Catalysts on Benzene Alkylation with Propylene| Ionic Liquid System | Reaction Temperature (°C) | Propylene Conversion (%) | Key Product Selectivity | Reference |

|---|---|---|---|---|

| AlCl₃/n-butylpyridinium chloride (bpc) | 50 | 100 | 97.56% Cumene | researchgate.net |

| FeCl₃-chloro-butyl-pyridine (FeCl₃-[bpc]) modified with HCl | 20 | 100 | 98.47% Cumene | researchgate.net |

| 2AlCl₃/Et₃NHCl | 50 | Not specified | Improved ratio of 1,3,5-triisopropylbenzene to 1,2,4-triisopropylbenzene | researchgate.net |

The Friedel-Crafts alkylation of benzene with propylene using Lewis acid catalysts like aluminum chloride is a conventional method for producing isopropylbenzenes. prepchem.comgoogleapis.com The reaction typically yields a mixture of mono-, di-, and tri-substituted products, including cumene, diisopropylbenzene (DIPB), and triisopropylbenzene (TIPB) isomers. nih.govgoogle.com The selectivity towards a specific triisopropylbenzene isomer, such as this compound, is influenced by reaction parameters and the nature of the catalyst.

The formation of polyalkylated products is a common challenge in Friedel-Crafts alkylation. nih.gov The relative rates of benzene and cumene alkylation play a significant role; at higher temperatures, cumene alkylation can be faster, leading to increased formation of di- and triisopropylbenzenes. nih.gov The reaction product from the alkylation of benzene with propylene in the presence of aluminum chloride is a crude mixture that predominantly contains 1,3,5-triisopropylbenzene, with minor amounts of this compound and other polyalkylated benzenes. prepchem.com The mechanism of Friedel-Crafts alkylation can be complex, involving not just the monomeric form of the Lewis acid (e.g., AlCl₃) but also its dimeric form (Al₂Cl₆), which can influence the reaction pathway and product distribution. scielo.br

Table 2: Product Distribution in Friedel-Crafts Alkylation of Benzene with Propylene| Catalyst | Key Products | Observations | Reference |

|---|---|---|---|

| Aluminum chloride | Cumene, Diisopropylbenzene, Triisopropylbenzene | Product mixture includes various isomers. | prepchem.com |

| Solid phosphoric acid | Cumene, Di- and triisopropylbenzene | Process can be optimized by recycling effluent streams. | google.com |

| Zeolites (e.g., β-zeolite) | Cumene, Di- and triisopropylbenzene | Demonstrates considerable catalytic activity and selectivity. | nih.gov |

Functionalization and Derivatization Routes to this compound-Based Scaffolds

The this compound scaffold can be further modified through various functionalization and derivatization reactions to produce a range of valuable chemical intermediates.

Halogenated derivatives of this compound are crucial precursors for cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. While specific studies on the directed halogenation of this compound are not extensively detailed in the provided search results, the principles of electrophilic aromatic substitution can be applied. The bulky isopropyl groups would sterically hinder certain positions, influencing the regioselectivity of halogenation.

Once halogenated, these compounds can participate in various cross-coupling reactions, such as Suzuki and Heck reactions. researchgate.netepa.gov For instance, palladium-catalyzed cross-coupling reactions are widely used to couple aryl halides with a variety of partners, including boronic acids (Suzuki coupling) and alkenes (Heck coupling). researchgate.netcuny.edu The development of efficient ligands has enabled the cross-coupling of even challenging substrates like aryl chlorides with secondary alkylboron nucleophiles. cuny.edunih.gov Copper-catalyzed cross-coupling reactions have also been developed for the formation of C(sp³)–C(sp²) bonds, providing another route to functionalize halogenated precursors. sustech.edu.cn

The synthesis of halogenated triisopropylbenzene intermediates would typically involve electrophilic halogenation of the triisopropylbenzene starting material. Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst are commonly used for this purpose. The regioselectivity of the halogenation would be governed by the directing effects of the three isopropyl groups on the benzene ring. The bulky nature of the isopropyl groups would likely direct the incoming halogen to the less sterically hindered positions.

While direct examples for this compound are not explicitly provided in the search results, the synthesis of halogen and methoxy (B1213986) ring-substituted isopropyl 2-cyano-3-phenyl-2-propenoates via Knoevenagel condensation of an appropriate benzoic aldehyde with isopropyl cyanoacetate (B8463686) demonstrates a method for introducing functional groups onto a substituted benzene ring. nih.gov This type of reaction could be adapted for derivatives of this compound.

The nitration of isopropylbenzene (cumene) is a classic example of an electrophilic aromatic substitution reaction. sciepub.com The isopropyl group is an activating, ortho-para directing substituent. sciepub.comyoutube.com Therefore, the nitration of isopropylbenzene with a mixture of nitric acid and sulfuric acid primarily yields a mixture of ortho- and para-nitroisopropylbenzene. sciepub.com The ratio of these isomers can be determined using techniques such as ¹H NMR spectroscopy. sciepub.com

For this compound, the directing effects of the three isopropyl groups would collectively influence the position of nitration. The positions on the benzene ring are activated by the ortho- and para-directing isopropyl groups. However, steric hindrance from the bulky isopropyl groups would play a significant role in determining the final regioselectivity of the nitration product. The nitration of other substituted isopropylbenzenes, such as isopropyltoluene and chloro-isopropylbenzene, has also been studied, providing further insight into the directing effects of multiple substituents on the aromatic ring. rsc.org

Sulfonation Reactions and Product Distribution in Polyisopropylbenzenes

The sulfonation of polyisopropylbenzenes, including isomers of triisopropylbenzene, is a significant electrophilic aromatic substitution reaction that yields sulfonic acids. These products are valuable intermediates in the synthesis of dyes, detergents, and pharmaceuticals. libretexts.org The reaction conditions and the substitution pattern of the polyisopropylbenzene starting material significantly influence the distribution of the resulting sulfonic acid isomers.

Research into the sulfonation of various polyisopropylbenzenes with concentrated sulfuric acid has provided insights into the kinetic and thermodynamic control of these reactions. For instance, the reaction of 1,3,5-triisopropylbenzene with 98.4% sulfuric acid initially yields 2,4,6-tri-isopropylbenzenesulfonic acid. rsc.org However, this product rapidly isomerizes to the more stable 2,4,5-isomer and also undergoes desulfonation/re-sulfonation or dealkylation to form 3,5-di-isopropylbenzenesulphonic acid. rsc.org The sulfonation of benzene and its derivatives is a reversible process; using dilute sulfuric acid can reverse the reaction, removing the sulfonic acid group. libretexts.orgchemistrysteps.com

The study of product distribution is crucial for optimizing the synthesis of a desired isomer. The initial formation of one isomer followed by rearrangement to another indicates a shift from kinetic to thermodynamic control over the course of the reaction.

Table 1: Product Distribution in the Sulfonation of 1,3,5-Triisopropylbenzene

| Reactant | Sulfonating Agent | Initial Product | Subsequent Products |

|---|

Carbon-Carbon Bond Formation via Chloromethylation and Cyanation in Triisopropylbenzene Systems

The introduction of new carbon-carbon bonds to the triisopropylbenzene framework is a key strategy for elaborating its structure. Chloromethylation, a type of Friedel-Crafts reaction, introduces a chloromethyl (-CH₂Cl) group onto the aromatic ring. This functional group is a versatile handle for subsequent nucleophilic substitution reactions to form new C-C bonds. Aromatic compounds can be chloromethylated by reacting them with paraformaldehyde and chlorosulfonic acid. google.com

Once introduced, the chloromethyl group can be converted to a nitrile (-CN) group through cyanation, typically using a cyanide salt. The nitrile group is a valuable synthon that can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in other transformations.

An alternative route to introducing a nitrile group involves the displacement of a sulfonate group. While direct replacement by fusion with potassium ferrocyanide can be challenging and lead to polymerization, a more successful approach involves converting the sulfonate to a halide, which is then displaced by cyanide in a Rosenmund-von Braun reaction. umt.edu This multi-step process allows for the strategic placement of a carbon substituent on the triisopropylbenzene ring.

Amination Strategies for Diamino-Triisopropylbenzene Derivatives

Diamino-triisopropylbenzene derivatives are important intermediates, particularly in the synthesis of polymers, dyes, and pharmaceuticals. google.com The steric hindrance provided by the isopropyl groups can influence the material properties of the resulting products. A primary route to these compounds involves the dinitration of a triisopropylbenzene precursor followed by the reduction of the two nitro groups to amino groups.

The nitration of 1,3,5-triisopropylbenzene can yield 2,4-dinitro-1,3,5-triisopropylbenzene. google.com The subsequent reduction of this dinitro compound to 2,4-diamino-1,3,5-triisopropylbenzene can be achieved using various reducing agents, such as catalytic hydrogenation. This dinitro derivative serves as a crucial intermediate for creating diamino structures. google.com

Reductive amination offers another versatile strategy for synthesizing amines. This method involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. While often used for N-alkylation, it can be adapted for the synthesis of primary amines from carbonyl compounds via an imine intermediate. masterorganicchemistry.comorganic-chemistry.org Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride. masterorganicchemistry.com For the synthesis of diamino-triisopropylbenzene derivatives, a suitable diketone precursor could potentially be converted to the diamine through this methodology.

Synthesis of Sulfonamide and Sulfonyl Azide (B81097) Derivatives for Chemical Transformations

Sulfonamide and sulfonyl azide derivatives of triisopropylbenzene are highly useful reagents in organic synthesis. 2,4,6-Triisopropylbenzenesulfonyl chloride is a key precursor for both of these functional groups. guidechem.com

Synthesis of Sulfonamides: 2,4,6-Triisopropylbenzenesulfonamide is prepared by reacting 2,4,6-triisopropylbenzenesulfonyl chloride with aqueous ammonia (B1221849) in a solvent like tetrahydrofuran (B95107) (THF). The reaction is typically stirred at room temperature until completion, followed by purification. guidechem.com The general synthesis of sulfonamides from sulfonyl chlorides and primary or secondary amines is a well-established and high-yielding reaction, often carried out in the presence of a base like pyridine (B92270) or triethylamine. ekb.eg

Synthesis of Sulfonyl Azides: 2,4,6-Triisopropylbenzenesulfonyl azide, also known as trisyl azide, is a valuable reagent for the transfer of an azide group. wikipedia.orgtcichemicals.com It is synthesized by reacting 2,4,6-triisopropylbenzenesulfonyl chloride with sodium azide in a suitable solvent system, such as acetone/water or ethanol/water. guidechem.comprepchem.com The product can be purified by chromatography or recrystallization. guidechem.comprepchem.com Trisyl azide is used in electrophilic amination reactions, providing an efficient method for introducing an azide group which can then be reduced to an amine. wikipedia.org

Table 2: Synthesis of Sulfonamide and Sulfonyl Azide Derivatives

| Precursor | Reagent(s) | Product |

|---|---|---|

| 2,4,6-Triisopropylbenzenesulfonyl chloride | NH₃·H₂O, THF | 2,4,6-Triisopropylbenzenesulfonamide |

Reduction of Ketone Precursors to Triisopropylphenyl Alcohols and Stereochemical Control

The reduction of ketone precursors, such as triisopropylphenyl ketones, to the corresponding alcohols is a fundamental transformation in organic synthesis. When the ketone is prochiral, this reduction can lead to the formation of a new stereocenter, making stereochemical control a critical aspect of the synthesis.

A variety of methods are available for the enantioselective reduction of ketones. wikipedia.org These include the use of chiral reducing agents and catalytic systems.

Chiral Borane Reagents: Reagents like DIP-Chloride (derived from α-pinene) and oxazaborolidine catalysts (CBS reagents) are effective for the asymmetric reduction of ketones. uwindsor.ca

Catalytic Hydrogenation: Transition metal catalysts, such as those based on ruthenium complexed with chiral ligands like BINAP, are used for the enantioselective hydrogenation of ketones. wikipedia.org

Biocatalysis: Enzymes, particularly ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) from various microorganisms like Pichia glucozyma, Aspergillus niger, and Saccharomyces cerevisiae, are highly effective biocatalysts for the stereoselective reduction of substituted acetophenones and other ketones. rsc.orgresearchgate.netresearchgate.net These enzymatic reductions often proceed with high yields and excellent enantiomeric excess (>99% ee). researchgate.netresearchgate.net

The choice of reducing agent and reaction conditions allows for precise control over the stereochemical outcome, enabling the synthesis of specific enantiomers of triisopropylphenyl alcohols. The stereoselectivity is influenced by steric and electronic interactions in the transition state of the reaction.

Green Chemistry Approaches in Triisopropylbenzene Synthesis

The synthesis of this compound and other polyisopropylbenzenes is traditionally achieved through Friedel-Crafts alkylation of benzene with propylene or an isopropyl halide, often using catalysts like aluminum chloride (AlCl₃). prepchem.comchemguide.co.uk While effective, these traditional methods often involve harsh conditions, corrosive catalysts, and the generation of significant waste, running counter to the principles of green chemistry. mtu.edu Consequently, there is a growing focus on developing more environmentally benign synthetic routes.

Green chemistry approaches aim to reduce the environmental impact of chemical processes by using less hazardous substances, employing renewable feedstocks, improving energy efficiency, and minimizing waste. mtu.edu In the context of triisopropylbenzene synthesis, this primarily involves the development of cleaner, more efficient, and recyclable catalytic systems for the alkylation reaction.

Environmentally Benign Catalytic Systems for Alkylations

The development of environmentally friendly catalysts is at the forefront of green approaches to Friedel-Crafts alkylation. These catalysts are designed to be highly active, selective, and reusable, thereby minimizing waste and avoiding the use of hazardous materials.

Heteropoly Acids (HPAs): HPAs and their salts are strong solid-acid catalysts that have shown great promise in various organic transformations, including alkylation. researchgate.netethernet.edu.etgoogle.com They are non-corrosive, thermally stable, and can be supported on materials like zirconia or silica (B1680970), which enhances their stability and allows for easy separation and reuse. researchgate.net Supported HPAs offer a heterogeneous catalytic system that simplifies product purification and catalyst recycling. ethernet.edu.et

Ionic Liquids: Ionic liquids have been successfully employed as catalysts for the alkylation of benzene with propylene to synthesize 1,3,5-triisopropylbenzene. researchgate.net Specifically, 2AlCl₃/Et₃NHCl ionic liquid has been identified as an effective catalyst. These systems can offer high selectivity and allow for easier product separation compared to traditional Lewis acid catalysts. researchgate.net

Zeolites and Other Solid Acids: Zeolites are another class of solid-acid catalysts that are widely used in industrial alkylation processes. Their well-defined pore structures can lead to high shape-selectivity, favoring the formation of specific isomers. They are non-corrosive, reusable, and represent a greener alternative to homogeneous catalysts like AlCl₃.

These advanced catalytic systems address many of the shortcomings of traditional methods, paving the way for more sustainable industrial production of this compound and related compounds.

Solvent-Free and Microwave-Assisted Syntheses

The development of synthetic methodologies that align with the principles of green chemistry has led to a growing interest in solvent-free and microwave-assisted approaches for the preparation of this compound and its precursors. These methods offer significant advantages over traditional synthetic routes, including reduced reaction times, enhanced energy efficiency, and the minimization of hazardous waste generation. Research in this area has largely focused on the synthesis of key precursors, such as p-cymene (B1678584), with the subsequent alkylation steps being adaptable to these greener techniques.

Solvent-Free Synthesis of Precursors

Solvent-free, or neat, reaction conditions represent a significant step towards more environmentally benign chemical processes. By eliminating the solvent, these methods reduce waste, decrease potential environmental contamination, and can lead to higher reaction rates due to increased reactant concentration.

A notable example of a solvent-free synthesis of a precursor to this compound is the conversion of limonene (B3431351) to p-cymene. This reaction is particularly attractive as it utilizes a renewable feedstock. In one study, the dehydrogenation of limonene to p-cymene was achieved under solvent-free conditions using Vietnamese montmorillonite (B579905) as a catalyst. The reaction proceeds through the isomerization of limonene to terpinene isomers, which then undergo dehydrogenation. Optimal conditions were found to be a temperature of over 100°C for 3 hours, with a catalyst loading of at least 9% by weight relative to limonene, achieving a 100% conversion of limonene. researchgate.net

The following table summarizes the results of the solvent-free synthesis of p-cymene from limonene using conventional heating.

| Entry | Catalyst | Temperature (°C) | Time (h) | Conversion (%) | Yield of p-Cymene (%) |

|---|---|---|---|---|---|

| 1 | Vietnamese Montmorillonite | 100 | 3 | 100 | 78 |

| 2 | Vietnamese Montmorillonite | 80 | 3 | Not specified | Lower than at 100°C |

Microwave-Assisted Synthesis of Precursors

Microwave-assisted organic synthesis (MAOS) utilizes microwave radiation to heat reactants directly and efficiently. This technique often leads to dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivity compared to conventional heating methods.

The synthesis of p-cymene from limonene has also been successfully demonstrated using microwave irradiation under solvent-free conditions. The use of montmorillonite, which contains metallic oxides capable of absorbing microwave energy, facilitates a rapid and significant rise in the reaction temperature. This localized superheating accelerates the reaction rate considerably. In a comparative study, the reaction time for the conversion of limonene to p-cymene was reduced by a factor of 16 using microwave irradiation compared to conventional heating, without a significant loss in the yield of p-cymene. researchgate.net

The data below illustrates the efficiency of microwave-assisted solvent-free synthesis of p-cymene.

| Entry | Catalyst | Method | Time | Conversion (%) | Yield of p-Cymene (%) |

|---|---|---|---|---|---|

| 1 | Vietnamese Montmorillonite | Microwave Irradiation (MWI) | 11.25 min | 100 | 75 |

| 2 | Vietnamese Montmorillonite | Conventional Heating (CH) | 3 h | 100 | 78 |

Prospective Solvent-Free and Microwave-Assisted Alkylation

While specific literature detailing the direct solvent-free or microwave-assisted synthesis of this compound from p-cymene or diisopropylbenzene is limited, the principles of Friedel-Crafts alkylation are well-suited to these green chemistry techniques. The alkylation of toluene (B28343) with isopropyl alcohol over solid acid catalysts like SAPO-5 has been studied, demonstrating the feasibility of such transformations. researchgate.netias.ac.in It is plausible that the subsequent isopropylation of p-cymene could be achieved under similar solvent-free or microwave-assisted conditions using appropriate solid acid catalysts, such as zeolites or clays. These catalysts offer the advantages of being recyclable and avoiding the use of corrosive and environmentally harmful Lewis acids like aluminum chloride.

Future research in this area could focus on the development of robust and selective solid acid catalysts for the solvent-free, microwave-assisted alkylation of p-cymene and diisopropylbenzene isomers to produce this compound with high selectivity and yield, further advancing the green synthesis of this important chemical compound.

Chemical Reactivity and Mechanistic Investigations of 1,2,4 Triisopropylbenzene Systems

Electrophilic Aromatic Substitution (EAS) Mechanisms in Sterically Hindered Polyisopropylbenzenes

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, and its application to sterically hindered systems like 1,2,4-triisopropylbenzene presents unique mechanistic challenges and outcomes. The three isopropyl groups on the benzene (B151609) ring are activating and ortho-, para-directing. However, the sheer bulk of these substituents introduces significant steric hindrance, which plays a crucial role in determining the regioselectivity of incoming electrophiles.

In the case of this compound, the available positions for substitution are C3, C5, and C6. The isopropyl groups at positions 1, 2, and 4 direct incoming electrophiles as follows:

The C1-isopropyl group directs to the C6 (ortho) and C4 (para, already substituted) positions.

The C2-isopropyl group directs to the C1 (ortho, already substituted) and C3/C5 (meta positions relative to it, but ortho/para to other groups).

The C4-isopropyl group directs to the C3 and C5 (ortho) positions.

Based on these directing effects, the C3, C5, and C6 positions are all activated. However, the steric environment around each of these positions is different. The C6 position is flanked by the C1-isopropyl group, making it sterically hindered. The C3 and C5 positions are adjacent to the C2 and C4 isopropyl groups, respectively. The C5 position is arguably the most sterically accessible of the three, being ortho to the C4-isopropyl group and meta to the C1 and C2-isopropyl groups. Therefore, electrophilic attack is most likely to occur at the C5 position, followed by the C3 position. Substitution at the C6 position is expected to be the least favored due to the steric hindrance from the adjacent isopropyl group at C1.

The mechanism of EAS in these systems proceeds through the classical two-step pathway:

Formation of the σ-complex (arenium ion): The aromatic ring acts as a nucleophile, attacking the electrophile (E+) to form a resonance-stabilized carbocation intermediate. The stability of this intermediate is enhanced by the electron-donating isopropyl groups.

Deprotonation: A weak base removes a proton from the carbon bearing the electrophile, restoring the aromaticity of the ring.

The rate-determining step is the formation of the σ-complex, and its energy is influenced by both electronic and steric factors. While the isopropyl groups electronically favor the formation of the intermediate, severe steric hindrance can raise the activation energy for attack at certain positions.

Metal-Catalyzed Coupling Reactions Utilizing Triisopropylbenzene (B8360398) Derivatives

The steric bulk of the triisopropylbenzene core presents significant challenges for metal-catalyzed cross-coupling reactions. The large isopropyl groups can impede the approach of the metal catalyst to the reaction center, hindering the key steps of the catalytic cycle such as oxidative addition and reductive elimination.

The Suzuki cross-coupling reaction is a powerful tool for the formation of C-C bonds, typically involving the palladium-catalyzed reaction of an organoboron compound with an organohalide. wikipedia.orglibretexts.orgorganic-chemistry.orgmdpi.comharvard.eduyoutube.com When applied to halogenated triisopropylbenzenes, the steric hindrance around the halogen atom becomes a major factor influencing the reaction's feasibility and efficiency.

For a derivative such as 5-bromo-1,2,4-triisopropylbenzene, the bromine atom is flanked by the C4-isopropyl group and a hydrogen atom at the C6 position. While still hindered, this is less sterically demanding than a halogen at the C3 or C6 positions. Research on the closely related and highly hindered 2-bromo-1,3,5-triisopropylbenzene (B188717) has shown that with the appropriate choice of catalyst and ligands, Suzuki coupling can be achieved. Bulky, electron-rich phosphine (B1218219) ligands are often employed to promote the oxidative addition of the sterically hindered aryl halide to the palladium(0) center and to facilitate the subsequent reductive elimination step.

The general mechanism for the Suzuki coupling of a halogenated triisopropylbenzene (Ar-X) with a boronic acid (R-B(OH)2) is as follows:

Oxidative Addition: The active Pd(0) catalyst inserts into the Ar-X bond to form a Pd(II) intermediate, [Ar-Pd(II)-X].

Transmetalation: The organic group (R) is transferred from the boron atom to the palladium center, displacing the halide and forming a new Pd(II) intermediate, [Ar-Pd(II)-R]. This step is typically facilitated by a base.

Reductive Elimination: The two organic groups (Ar and R) are eliminated from the palladium center, forming the desired C-C bond and regenerating the Pd(0) catalyst.

The following table presents representative data from a study on the Suzuki-Miyaura coupling of the sterically hindered 2-bromo-1,3,5-triisopropylbenzene with phenylboronic acid, which serves as a good model for the reactivity of halogenated this compound.

| Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| Pd(OAc)2 | SPhos | K3PO4 | Toluene (B28343) | 100 | 85 |

| Pd2(dba)3 | XPhos | K3PO4 | Toluene | 100 | 92 |

| Pd(OAc)2 | RuPhos | K3PO4 | Toluene | 100 | 88 |

The formation of C-O and C-N bonds through metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Ullmann condensation, is also challenging in sterically hindered systems like triisopropylbenzene derivatives.

Carbon-Oxygen Coupling: The palladium- or copper-catalyzed coupling of an alcohol or phenol (B47542) with a halogenated triisopropylbenzene to form an ether linkage is subject to significant steric hindrance. The bulky triisopropylphenyl group can make it difficult for the nucleophilic oxygen to approach the metal center and for the final C-O bond-forming reductive elimination to occur. The mechanism, particularly for palladium catalysis, generally involves:

Oxidative addition of the aryl halide to the Pd(0) catalyst.

Formation of a palladium-alkoxide or -phenoxide complex.

Reductive elimination to form the aryl ether and regenerate the Pd(0) catalyst.

Carbon-Nitrogen Coupling: Similarly, the Buchwald-Hartwig amination of a halogenated triisopropylbenzene with an amine is sterically demanding. researchgate.net The success of such reactions often relies on the use of specialized bulky, electron-rich phosphine ligands that can promote the challenging oxidative addition and reductive elimination steps. The catalytic cycle is analogous to that of C-O coupling, involving the formation of a palladium-amide intermediate followed by reductive elimination to yield the arylamine. Copper-catalyzed C-N coupling reactions, while often requiring higher temperatures, can also be employed for these transformations. nih.govnih.gov

Intramolecular Cyclialkylation and Rearrangement Processes of Triisopropylbenzene Isomers

Under acidic conditions, polyisopropylbenzenes can undergo intramolecular cyclialkylation and rearrangement reactions. For this compound, the proximity of the isopropyl groups can lead to interesting transformations. For instance, treatment with a strong acid can lead to the formation of a carbocation on one of the isopropyl groups, which can then act as an electrophile and attack the aromatic ring intramolecularly. This can lead to the formation of indane or tetralin derivatives.

Furthermore, under Friedel-Crafts conditions, the isopropyl groups can migrate around the benzene ring, leading to the formation of a mixture of isomers, with the thermodynamically most stable 1,3,5-triisopropylbenzene (B165165) often being the major product. cdnsciencepub.com This rearrangement proceeds through a series of protonation and deprotonation steps, with the isopropyl groups migrating via a carbocationic mechanism.

Transition Metal-Mediated Transformations and Bond Cleavage Studies Involving Triisopropylbenzene Derivatives

Transition metal catalysts can mediate a variety of transformations on triisopropylbenzene derivatives, including C-H activation and bond cleavage reactions.

C-H Activation: The activation and functionalization of C-H bonds is a powerful tool in organic synthesis. beilstein-journals.org In this compound, both aromatic and benzylic C-H bonds are potential sites for metal-catalyzed functionalization. Rhodium and iridium catalysts are particularly effective for C-H activation. hbni.ac.innih.govrsc.orgnih.gov For example, iridium-catalyzed C-H borylation can introduce a boryl group onto the aromatic ring, which can then be further functionalized. nih.govnih.govescholarship.orgrsc.org The regioselectivity of such reactions is often governed by steric factors, with the least hindered C-H bonds being preferentially activated. In the case of this compound, the C5-H is the most likely aromatic C-H bond to undergo functionalization. Activation of the benzylic C-H bonds of the isopropyl groups is also possible and can lead to a range of functionalized products.

Bond Cleavage: Under certain conditions, transition metal catalysts can also promote the cleavage of C-C bonds. While less common than C-H activation, C-C bond cleavage can occur, particularly in strained systems or under forcing conditions. For triisopropylbenzene derivatives, cleavage of the bond between the benzene ring and an isopropyl group is conceivable, especially if it leads to a more stable product or relieves steric strain.

Carbene and Nitrene C-H Insertion Reactivity in Triisopropylbenzene-Derived Systems

Carbenes and nitrenes are highly reactive intermediates that can undergo insertion into C-H bonds. chemtube3d.comwikipedia.orgwikipedia.orgmsudenver.edusquarespace.comnih.govlibretexts.orgnih.govwikipedia.orgyoutube.com In the context of this compound, these reactions offer a direct method for the functionalization of both aromatic and aliphatic C-H bonds.

Carbene C-H Insertion: The insertion of a carbene into a C-H bond can be catalyzed by various transition metals, most notably rhodium and copper. The selectivity of carbene insertion is influenced by both electronic and steric factors. In this compound, there are several types of C-H bonds: aromatic, tertiary benzylic, and primary benzylic. Generally, insertion into the electron-rich aromatic C-H bonds is possible, but can be competitive with cyclopropanation if an olefin is present. Insertion into the tertiary benzylic C-H bonds of the isopropyl groups is often favored due to the stability of the resulting radical or the transition state leading to the product. The primary C-H bonds of the methyl groups are generally the least reactive.

The general mechanism for metal-catalyzed carbene C-H insertion involves:

Formation of a metal-carbene intermediate from a diazo compound precursor.

Reaction of the metal-carbene with a C-H bond, which can proceed through a concerted or a stepwise mechanism.

Nitrene C-H Insertion: Nitrenes, the nitrogen analogues of carbenes, also undergo C-H insertion reactions to form C-N bonds. wikipedia.orgwikipedia.org These reactions are often catalyzed by rhodium or other transition metals. Similar to carbene insertion, the selectivity of nitrene insertion into the C-H bonds of this compound is expected to favor the tertiary benzylic positions due to the inherent reactivity of these bonds. Intramolecular versions of this reaction, where the nitrene precursor is tethered to the triisopropylbenzene core, can lead to the formation of nitrogen-containing heterocyclic compounds.

Ring-Opening Polymerization Mechanisms of Triisopropylbenzenesulfonyl-Aziridines

The polymerization of aziridines activated by a 2,4,6-triisopropylbenzenesulfonyl group on the nitrogen atom proceeds through an anionic ring-opening polymerization (AROP) mechanism. This process is initiated by a nucleophile and results in the formation of linear poly(N-(2,4,6-triisopropylbenzenesulfonyl)aziridine). The bulky and strongly electron-withdrawing triisopropylbenzenesulfonyl group plays a critical role in both activating the aziridine (B145994) ring for polymerization and influencing the properties of the resulting polymer.

The mechanism can be detailed in two primary stages: initiation and propagation.

Initiation: The polymerization is initiated by the nucleophilic attack of an initiator, typically a strong anionic species like an organolithium reagent or a deprotonated sulfonamide, on one of the carbon atoms of the aziridine ring. The 2,4,6-triisopropylbenzenesulfonyl group, being highly electron-withdrawing, significantly increases the electrophilicity of the ring carbons, making them susceptible to nucleophilic attack. This attack leads to the opening of the strained three-membered ring and the formation of a propagating species, which is a nitrogen anion (aza-anion).

Propagation: The newly formed aza-anion at the end of the growing polymer chain then acts as a nucleophile, attacking another monomer of triisopropylbenzenesulfonyl-aziridine. This sequential addition of monomers leads to the elongation of the polymer chain. The process continues until all the monomer is consumed. The bulky 2,4,6-triisopropylbenzenesulfonyl groups along the polymer backbone prevent side reactions, such as branching, which can be observed in the polymerization of less substituted or unsubstituted aziridines. This ensures the formation of a linear polymer architecture.

The rate of polymerization and the molecular weight of the resulting polymer can be influenced by several factors, including the nature of the initiator, the solvent, and the temperature. The steric bulk of the triisopropylphenyl group can also affect the polymerization kinetics, potentially slowing down the rate of propagation compared to less hindered N-sulfonyl aziridines due to steric hindrance around the reactive center.

A general representation of the anionic ring-opening polymerization of a triisopropylbenzenesulfonyl-aziridine is presented in the table below.

| Step | Description |

| Initiation | A nucleophilic initiator (Nu⁻) attacks a carbon atom of the aziridine ring, leading to ring-opening and the formation of an aza-anion. |

| Propagation | The aza-anion at the terminus of the growing polymer chain nucleophilically attacks another monomer molecule, thereby elongating the polymer chain. |

| Termination | The polymerization can be terminated by the addition of an electrophile or a proton source, which quenches the propagating aza-anion. |

Transition Metal-Free Carboboration of Alkenes Influenced by Triisopropylbenzene Derivatives

The transition metal-free carboboration of alkenes is a powerful method for the simultaneous introduction of a carbon and a boron moiety across a double bond. When influenced by triisopropylbenzene derivatives, this reaction typically proceeds through a radical-mediated pathway. The bulky triisopropylbenzene group, whether part of the boron reagent or another component in the reaction mixture, can exert significant steric and electronic effects on the reaction mechanism and its outcome.

A plausible mechanism for this transformation involves the following key steps:

Radical Initiation: The reaction is initiated by the generation of a carbon-centered radical from a suitable precursor, often an alkyl halide, through the action of a radical initiator or by photolysis.

Radical Addition to the Alkene: The generated alkyl radical adds to the double bond of the alkene, forming a new carbon-carbon bond and generating a new radical intermediate. The regioselectivity of this addition is influenced by the stability of the resulting radical.

Borylation of the Radical Intermediate: The newly formed radical intermediate is then trapped by a boron-containing reagent. In the context of this discussion, this could be a derivative of this compound, such as a triisopropylphenylboronic ester. This step involves the homolytic substitution at the boron atom, leading to the formation of the carboborated product and regenerating a radical species that can continue the chain reaction.

The presence of a bulky 2,4,6-triisopropylphenyl group on the boron reagent can influence the reaction in several ways:

Regioselectivity: The steric demands of the triisopropylbenzene derivative could play a role in controlling the regioselectivity of the carboboration, favoring the formation of sterically less hindered products.

Radical Stability: The electronic properties of the triisopropylbenzene ring can influence the stability of any radical intermediates involving the boron reagent, thereby affecting the reaction pathway.

The table below summarizes the key mechanistic steps in the transition metal-free carboboration of an alkene influenced by a triisopropylbenzene derivative.

| Step | Description |

| Radical Generation | Formation of an initial carbon-centered radical from a precursor. |

| Radical Addition | The carbon radical adds across the alkene double bond to form a new radical intermediate. |

| Radical Borylation | The radical intermediate reacts with a triisopropylbenzene-containing boron reagent to yield the final carboborated product and propagate the radical chain. |

Detailed research findings have shown that the efficiency of such radical carboboration reactions is dependent on the nature of the alkene, the radical precursor, and the boron source. While specific studies focusing solely on the influence of this compound derivatives are limited, the established principles of steric and electronic effects in radical reactions provide a strong basis for understanding their potential impact.

Advanced Applications and Functional Roles in Chemical Research

Catalytic Applications Beyond Direct Synthesis

The utility of 1,2,4-triisopropylbenzene extends to its application as a probe molecule in catalytic studies and as a structural component in ligand design, offering insights into reaction mechanisms and enhancing catalytic performance.

The catalytic cracking of bulky hydrocarbon molecules is a cornerstone of the petrochemical industry. Zeolites, with their microporous structures and acidic sites, are critical catalysts in these processes. The cracking of triisopropylbenzene (B8360398) isomers serves as a model reaction to evaluate the performance of various zeolite catalysts, providing valuable information on their pore structure, acidity, and active site accessibility.

While much of the research in this area has focused on the more symmetrical 1,3,5-triisopropylbenzene (B165165) (1,3,5-TIPB), the cracking of this compound (1,2,4-TIPB) is also a subject of investigation. The product distribution from the cracking of 1,2,4-TIPB can reveal details about a catalyst's shape selectivity and the diffusion limitations within its porous network.

Hierarchical zeolites, which possess both micropores and mesopores, have been shown to be particularly effective in cracking large molecules like triisopropylbenzene. The presence of mesopores enhances the diffusion of bulky reactants to the active sites within the micropores, leading to improved catalytic activity and selectivity. For instance, studies on hierarchical H-Y zeolites have demonstrated their superior performance in the cracking of 1,3,5-TIPB compared to conventional microporous zeolites. qub.ac.ukresearchgate.netdntb.gov.ua Dealumination of Y zeolites by acid washing is one method used to create this hierarchical porosity, which, despite a potential weakening of acidity, promotes deeper cracking of the feedstock. qub.ac.ukresearchgate.net

The cracking of 1,3,5-TIPB over mesoporous Y zeolites is understood to proceed via a step-wise dealkylation. The bulky 1,3,5-TIPB molecule is initially pre-cracked in the larger mesopores to form diisopropylbenzene (DIPB) isomers. These smaller molecules can then diffuse into the micropores where further cracking to cumene (B47948) and finally benzene (B151609) occurs on the acid sites. chalcogen.ro The particle size of the mesoporous zeolite also plays a crucial role, with smaller crystals potentially enhancing the conversion of TIPB. chalcogen.ro

Although detailed studies focusing exclusively on this compound are less common, the principles derived from its 1,3,5-isomer are largely applicable. The asymmetrical nature of 1,2,4-TIPB could potentially lead to different product distributions and deactivation rates, providing a more complex challenge for shape-selective zeolites and offering deeper insights into their catalytic mechanisms. The ratio of different triisopropylbenzene isomers formed during certain alkylation reactions can also be used to characterize the void size in molecular sieves.

Table 1: Comparison of Zeolite Catalysts in Triisopropylbenzene Cracking

| Catalyst Type | Key Feature | Advantage in TIPB Cracking |

| Conventional Microporous Zeolites | Uniform micropores | Shape selectivity |

| Hierarchical Zeolites (e.g., dealuminated H-Y) | Micropores and mesopores | Enhanced diffusion of bulky molecules, improved activity |

| Mesoporous Zeolites with small particle size | Increased external surface area | Potentially higher conversion rates |

In the realm of homogeneous catalysis, the design of ligands is paramount to controlling the activity, selectivity, and stability of metal catalysts. The sterically demanding nature of the triisopropylphenyl group makes it a valuable component in the architecture of sophisticated ligands. While the 2,4,6-triisopropylphenyl (a derivative of 1,3,5-triisopropylbenzene) moiety is a common feature in well-known bulky phosphine (B1218219) ligands, the isomeric this compound framework also offers unique steric and electronic properties that can be exploited in ligand synthesis. The asymmetric substitution pattern of this compound can lead to ligands with reduced symmetry, which can be advantageous in certain asymmetric catalysis applications.

Contributions to Advanced Materials Synthesis Methodologies

This compound also finds application in the synthesis of advanced materials, where it can influence the structure and properties of the final product.

Mesoporous silica (B1680970) materials, with their high surface areas and ordered pore structures, are of great interest for applications in catalysis, separation, and drug delivery. The synthesis of these materials often employs surfactant templates to direct the formation of the porous network. The pore size of mesoporous silica can be precisely controlled by the addition of swelling agents or micelle expanders.

Triisopropylbenzene, particularly the 1,3,5-isomer, is a widely used micelle expander in the synthesis of large-pore mesoporous silica, such as SBA-15. acs.org The hydrophobic triisopropylbenzene molecules are solubilized within the hydrophobic core of the surfactant micelles, causing them to swell. Upon removal of the surfactant and the swelling agent, a silica structure with enlarged pores remains. acs.org The use of 1,3,5-triisopropylbenzene has enabled the synthesis of SBA-15 with tunable pore diameters ranging from 10 to 26 nm. acs.org The choice of the swelling agent is crucial; it should have a moderate swelling ability to achieve significant pore enlargement without disrupting the ordered mesostructure. acs.org While the use of this compound as a micelle expander is not as extensively documented, its similar hydrophobic nature suggests it could function in a comparable manner, potentially leading to different pore morphologies due to its asymmetry.

Table 2: Common Swelling Agents in Mesoporous Silica Synthesis

| Swelling Agent | Resulting Pore Characteristics |

| 1,3,5-Triisopropylbenzene | Tunable large pores, ordered hexagonal structure |

| 1,3,5-Triethylbenzene | Enlarged pores |

| Cyclohexane | Increased pore diameters |

The rigid and bulky nature of the triisopropylbenzene core makes it an attractive building block for specialty polymers and resins with enhanced thermal stability and mechanical properties. While there is more literature available on the use of 1,3,5-triisopropylbenzene as an intermediate for high-temperature-resistant resins like polyimides, the 1,2,4-isomer can also be envisioned as a precursor for polymers with unique architectures. The asymmetric nature of this compound could lead to polymers with less crystalline and more amorphous structures, which might be desirable for applications requiring good solubility and processability.

Intermediate for Complex Molecule Synthesis

In organic synthesis, this compound can serve as a starting material or an intermediate in the construction of more complex molecules. For instance, in the synthesis of 1,3,5-triisopropylbenzene through the alkylation of benzene with propylene (B89431), this compound is often formed as a co-product. researchgate.net Through a process of post-alkylation, the ratio of the 1,3,5-isomer can be improved, and pure isomers can be obtained by fractionation. researchgate.net This indicates that the synthesis of this compound is feasible, making it available for further chemical transformations.

Furthermore, the tri-substituted benzene ring is a common scaffold in the design of biologically active molecules. For example, novel aromatic tricyclic hybrids incorporating 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) motifs have been synthesized starting from a trisubstituted benzene derivative. nih.govmdpi.com While this particular synthesis did not start from this compound itself, it highlights the utility of the trisubstituted aromatic core in medicinal chemistry. The functionalization of the isopropyl groups on the this compound ring or their replacement with other functionalities could open pathways to a wide range of complex target molecules.

Building Block for Fluoro-Aromatic Compounds

While direct evidence for the use of this compound as a starting material for the synthesis of simple fluoro-aromatic compounds is not prevalent in the reviewed literature, the principles of aromatic substitution suggest its potential as a precursor. The synthesis of fluorinated aromatic compounds is of significant interest due to their unique properties and applications in pharmaceuticals, agrochemicals, and materials science.

Research in this area often focuses on the introduction of fluorine atoms onto pre-existing aromatic rings. For instance, a patented process describes the preparation of 1,2,4-trifluorobenzene (B1293510) through the reductive dehalogenation of 5-chloro-1,2,4-trifluorobenzene. google.comgoogle.com This highlights a common strategy of modifying existing halogenated aromatics to achieve the desired fluoro-substituted pattern.

In a more complex example, the synthesis of 1,2,4-trifluoro-3,5,6-tris(triisopropylsilyl)benzene has been reported. researchgate.net This highly crowded fluorinated benzene derivative was obtained from the thermochemical or photochemical transformation of a fluorinated Dewar benzene precursor. While this research showcases the creation of a complex molecule with a trifluoro-benzene core and bulky triisopropylsilyl groups, it does not start from this compound itself.

Precursor for Organoselenium Compounds

Organoselenium compounds have garnered significant attention in medicinal chemistry and materials science due to their diverse biological activities and unique chemical properties. nih.govrsc.orgscispace.com The synthesis of novel organoselenium derivatives is an active area of research, with a focus on creating molecules with enhanced efficacy and reduced toxicity.

A review of the scientific literature did not yield specific examples of this compound being used as a direct precursor for the synthesis of organoselenium compounds. The existing research on organoselenium chemistry tends to focus on the introduction of selenium moieties onto various heterocyclic and aromatic scaffolds, often driven by the pursuit of new therapeutic agents. scispace.comnih.gov For example, studies have highlighted the antifungal and antimicrobial potential of various organoselenium derivatives, demonstrating the value of this class of compounds in drug discovery. nih.govrsc.org

While there is no direct evidence linking this compound to organoselenium synthesis, the principles of organic synthesis suggest that it could potentially be functionalized to incorporate selenium. For instance, electrophilic aromatic substitution reactions could be employed to introduce selenium-containing groups onto the this compound ring. However, specific research detailing such synthetic routes and the properties of the resulting compounds is not currently available.

Scaffolds for Molecular Receptors and Probes Based on Triisopropylbenzene Architectures

The triisopropylbenzene framework, with its inherent steric bulk and defined substitution patterns, offers a valuable platform for the construction of molecular receptors and probes. While specific research focusing on the 1,2,4-isomer is limited, the principles derived from studies of the more common 1,3,5-isomer provide a strong foundation for understanding the potential of this structural motif.

The arrangement of the three isopropyl groups on the benzene ring creates a pre-organized and sterically hindered environment. This can be exploited to control the spatial orientation of functional groups attached to the aromatic core, a key principle in the design of molecular receptors that can selectively bind to specific guest molecules. The isopropyl groups can also influence the solubility and electronic properties of the resulting supramolecular structures.

Although direct examples involving this compound are not prominent in the literature, the broader class of triisopropylbenzene derivatives has been explored for these applications. The defined geometry of the triisopropylbenzene scaffold can be leveraged to create specific binding pockets or cavities, making it a useful component in the design of synthetic receptors for ions or small organic molecules. Further research into the unique conformational properties conferred by the 1,2,4-substitution pattern could reveal novel applications in the field of supramolecular chemistry and sensor technology.

Synthetic Approaches to Biologically Active Scaffolds and Inhibitors (excluding clinical data)

The search for novel, biologically active molecules is a cornerstone of medicinal chemistry. The structural framework, or scaffold, of a molecule plays a crucial role in determining its biological activity. While research directly utilizing the this compound scaffold is not widely reported, a Chinese patent provides a compelling example of the potential of a closely related isomer in drug discovery.

This patent discloses a series of substituted 2,4,6-triisopropylbenzene compounds for the preparation of medicines for treating diabetes. google.com The inventors found that these compounds exhibit inhibitory activity against fatty acid-binding protein 4 (FABP4), a target implicated in diabetes. The patent describes the synthesis of various analogs and reports their in vitro and in vivo activities, demonstrating that these compounds can inhibit lipolysis in adipocytes and show significant hypoglycemic and insulin-sensitizing effects in a diabetic mouse model.

The core structure of these inhibitors is the 2,4,6-triisopropylbenzene moiety, which is derivatized with different functional groups to optimize biological activity. This example underscores the potential of the triisopropylbenzene scaffold as a platform for the development of new therapeutic agents. Although this research focuses on the 1,3,5- (or 2,4,6-) isomer, it provides a strong rationale for exploring the this compound core in the design of new inhibitors for various biological targets. The unique substitution pattern of the 1,2,4-isomer could lead to different structure-activity relationships and potentially novel therapeutic applications.

| Compound Class | Target | Therapeutic Area | Key Findings |

| Substituted 2,4,6-Triisopropylbenzene Derivatives | Fatty Acid-Binding Protein 4 (FABP4) | Diabetes | Inhibition of FABP4, inhibition of lipolysis, hypoglycemic and insulin-sensitizing effects in a mouse model. google.com |

Intermediate in Agrochemical Synthesis Research

One report indicates that 1,3,5-triisopropylbenzene is used in the production of stable and readily absorbed pesticide intermediates. sararesearch.com This suggests that the triisopropylbenzene moiety can impart desirable properties to agrochemical active ingredients or their precursors. The steric hindrance provided by the isopropyl groups can influence the molecule's stability, solubility, and interaction with biological targets.

Given the use of the 1,3,5-isomer, it is plausible that this compound could also serve as a valuable intermediate in agrochemical research. The different substitution pattern of the 1,2,4-isomer would lead to derivatives with distinct steric and electronic properties, which could in turn result in novel biological activities. Further research is needed to explore the potential of this compound and its derivatives in the synthesis of new agrochemicals.

Use in Lubricant Research for Performance Enhancement

High-performance lubricants are essential for the efficient and reliable operation of machinery. The chemical composition of a lubricant's base oil and additives determines its key properties, such as viscosity, thermal stability, and lubricity. While direct research on the use of this compound in lubricants is limited, information on its isomer, 1,3,5-triisopropylbenzene, indicates the potential of this class of compounds in lubricant formulations.

It has been reported that 1,3,5-triisopropylbenzene is used in lubricants and as a lubricant additive. medchemexpress.com The bulky and branched alkyl groups of triisopropylbenzene can contribute to a high viscosity index, meaning the viscosity of the oil changes less with temperature. This is a desirable property for lubricants that operate over a wide range of temperatures. The thermal and oxidative stability of the aromatic ring can also enhance the lubricant's performance and extend its service life.

The unique structure of this compound, with its asymmetric substitution pattern, may offer different performance characteristics compared to the 1,3,5-isomer. For example, it could have different solvency properties for other additives or interact differently with metal surfaces. Further research into the tribological properties of this compound could reveal its potential as a high-performance base oil or a specialized lubricant additive.

Theoretical and Computational Investigations of 1,2,4 Triisopropylbenzene Systems

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are employed to elucidate the electronic structure and predict the reactivity of aromatic compounds. The distribution of electrons in 1,2,4-triisopropylbenzene is heavily influenced by the three isopropyl substituents. As alkyl groups, isopropyls are electron-donating through an inductive effect, which increases the electron density of the aromatic ring. This makes the ring more nucleophilic and thus more reactive towards electrophilic aromatic substitution compared to unsubstituted benzene (B151609). fiveable.menih.gov

Computational studies can quantify this effect by calculating various molecular properties and reactivity descriptors. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A high HOMO energy indicates a greater ability to donate electrons, correlating with increased reactivity in electrophilic substitutions. The HOMO-LUMO gap is an indicator of chemical stability. The electron-donating isopropyl groups are expected to raise the HOMO energy and slightly alter the LUMO energy, resulting in a smaller energy gap compared to benzene.

Furthermore, DFT calculations can map the electrostatic potential (ESP) and calculate condensed Fukui functions to predict regioselectivity. researchgate.net For this compound, the activating isopropyl groups direct incoming electrophiles to the vacant ortho and para positions. Due to steric hindrance from the adjacent isopropyl groups, the most likely positions for electrophilic attack are C3 and C5 (both ortho to one isopropyl group and meta to another) and C6 (ortho to the C1-isopropyl group). The precise outcome depends on a balance between electronic activation and steric hindrance, which can be modeled computationally. fiveable.me

| Compound | Substituent Effect | Expected HOMO Energy | Expected HOMO-LUMO Gap | Predicted Reactivity toward Electrophiles | Favored Substitution Positions |

|---|---|---|---|---|---|

| Benzene | Reference | Baseline (~ -9.2 eV) | Baseline | Baseline | N/A |

| Toluene (B28343) | Weakly Activating (-CH₃) | Higher than Benzene | Smaller than Benzene | Higher than Benzene | ortho, para |

| Isopropylbenzene | Activating (-CH(CH₃)₂) | Higher than Toluene | Smaller than Toluene | Higher than Toluene | ortho, para |

| This compound | Strongly Activating (3x -CH(CH₃)₂) | Significantly Higher than Benzene | Significantly Smaller than Benzene | Significantly Higher than Benzene | C3, C5, C6 (sterically accessible) |

Molecular Dynamics and Conformational Analysis of Isopropylated Benzenes

The conformational landscape of this compound is dominated by the rotational freedom of the three bulky isopropyl groups. Molecular Dynamics (MD) simulations and conformational analysis using molecular mechanics or quantum mechanics can explore the potential energy surface associated with these rotations. nih.govdtu.dk The proximity of the isopropyl groups at the C1 and C2 positions introduces significant steric hindrance, which restricts their rotation and influences the preferred conformations of the molecule.

Computational studies on sterically crowded molecules show that such hindrance leads to significantly higher rotational barriers compared to isolated substituents. cdnsciencepub.commdpi.com For this compound, the rotation of the isopropyl groups at C1 and C2 is coupled and highly constrained. The lowest energy conformations would seek to minimize the steric clash between the methyl groups of these adjacent substituents, likely adopting a geared, cooperative motion. The barrier to rotation for these groups is expected to be considerably higher than that for the more isolated isopropyl group at the C4 position. Dynamic NMR studies combined with DFT calculations on related ortho-substituted systems have shown that such steric buttressing can increase rotational barriers by several kcal/mol. nih.govmdpi.com

MD simulations can provide a time-resolved picture of these dynamics, showing how the isopropyl groups rotate and interact at finite temperatures. neurips.cc Such simulations can sample the accessible conformational space and determine the relative populations of different rotamers, providing insight into the molecule's average shape and flexibility.

| Compound | Rotating Group | Computational Method | Calculated Barrier (kcal/mol) | Key Finding |

|---|---|---|---|---|

| N-Benzhydrylformamide | Aryl Fragment | DFT (M06-2X) | 2.5 | Baseline for unhindered aryl rotation. mdpi.com |

| ortho-Iodo-N-benzhydrylformamide | Aryl Fragment | DFT (M06-2X) | 9.8 | Ortho-substituent significantly hinders rotation. mdpi.com |

| Tribromomesitylene (in crystal) | Methyl Group | DFT (PBE-D3) | ~4.9 - 5.9 | Crystal packing environment dramatically increases the barrier from ~1.4 kcal/mol (isolated). mdpi.com |

| This compound (estimated) | C1/C2 Isopropyl Groups | (Anticipated) | > 10 | High barrier expected due to severe steric clash between adjacent isopropyl groups. |

Modeling of Reaction Mechanisms and Transition States in Triisopropylbenzene (B8360398) Transformations

Computational chemistry is a key tool for mapping the reaction pathways and identifying the transition states of chemical transformations. The catalytic cracking of triisopropylbenzenes is a commercially important reaction and a model system for studying hydrocarbon chemistry over zeolite catalysts. qub.ac.uk Although many studies focus on the symmetric 1,3,5-isomer, the proposed mechanisms are directly applicable to this compound. researchgate.net

The reaction mechanism involves the protonation of the aromatic ring by a Brønsted acid site on the catalyst, forming a carbocation intermediate. This is followed by a series of steps including dealkylation, isomerization, and disproportionation. The primary cracking reaction is dealkylation, where an isopropyl group is eliminated as propylene (B89431), leaving behind diisopropylbenzene. Subsequent dealkylation steps can produce isopropylbenzene (cumene) and finally benzene. researchgate.netmdpi.com

Modeling these reactions involves locating the transition state (TS) for each elementary step on the potential energy surface. researchgate.net The TS is a first-order saddle point, representing the maximum energy barrier along the reaction coordinate. DFT calculations can determine the geometry and energy of these transition states. The calculated activation energy (the difference in energy between the reactants and the transition state) is a critical parameter for predicting reaction rates. For the dealkylation of this compound, computational models would predict the activation barriers for the removal of each of the three non-equivalent isopropyl groups, providing insight into the selectivity of the cracking process.

| Reaction Step | Reactant(s) | Intermediate(s) | Product(s) | Description |

|---|---|---|---|---|

| Primary Cracking | 1,2,4-TIPB | Protonated TIPB Carbocation | Diisopropylbenzene + Propylene | Initial loss of one isopropyl group. |

| Secondary Cracking | Diisopropylbenzene | Protonated DIPB Carbocation | Isopropylbenzene + Propylene | Loss of a second isopropyl group. |

| Tertiary Cracking | Isopropylbenzene | Protonated IPB Carbocation | Benzene + Propylene | Final dealkylation to benzene. |

| Isomerization | 1,2,4-TIPB | Carbocation intermediate | 1,3,5-TIPB | Migration of an isopropyl group. |

Intermolecular Interaction Studies and Crystal Packing Effects in Triisopropylphenyl Derivatives

In this structure, the bulky isopropyl groups force significant distortions from ideal geometry. The adjacent isopropyl groups and the sulfonyl group are bent out of the plane of the aromatic ring to minimize steric repulsion. This leads to a non-planar benzene ring, with elongated bonds to the carbon atoms bearing the bulky substituents (ipso-carbons). nih.gov Similar distortions are expected in 1,2,4-triisopropylphenyl derivatives, where the C1 and C2 isopropyl groups would repel each other, likely pushing them out of the ring plane in opposite directions.

The packing of such molecules in a crystal is governed by weak, non-covalent interactions. Due to the absence of strong hydrogen bond donors or acceptors, the packing of this compound and its simple derivatives would be dominated by van der Waals forces. cetjournal.it Weak C-H···π interactions, where a hydrogen atom from an isopropyl group of one molecule interacts with the electron cloud of an aromatic ring of a neighboring molecule, are also likely to play a role in stabilizing the crystal lattice. mdpi.commdpi.com Computational tools like Hirshfeld surface analysis can be used to visualize and quantify these subtle packing interactions. dntb.gov.ua

| Parameter | Description | Observed Value (Å) | Implication |

|---|---|---|---|

| S atom deviation | Distance of the Sulfur atom from the mean aromatic ring plane. | 0.393 (4) | Significant out-of-plane bending due to steric strain. |

| C7 (ortho-ipr) deviation | Distance of the ortho-isopropyl carbon from the ring plane. | -0.125 (4) | Out-of-plane bending of the adjacent isopropyl group. |

| C12 (ortho-ipr) deviation | Distance of the other ortho-isopropyl carbon from the ring plane. | -0.154 (4) | Out-of-plane bending of the second adjacent isopropyl group. |

| C1 (para-ipr) deviation | Distance of the para-isopropyl carbon from the ring plane. | 0.111 (5) | Even the more distant para-substituent shows slight distortion. |

Spectroscopic Parameter Prediction and Interpretation for Alkylated Aromatics

Theoretical calculations are widely used to predict spectroscopic parameters, which aids in the interpretation of experimental spectra and the structural elucidation of unknown compounds. For this compound, DFT calculations can predict its ¹H and ¹³C NMR chemical shifts and its infrared (IR) vibrational frequencies. rsc.orgnrel.gov

The prediction of NMR spectra involves calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. sonar.chrsc.org These theoretical shielding values are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). For complex molecules, it is often necessary to perform a conformational search and calculate the Boltzmann-averaged chemical shifts over the low-energy conformers to obtain accurate results. The predicted ¹H and ¹³C spectra for this compound would show distinct signals for the non-equivalent aromatic protons and carbons, as well as for the methine and methyl groups of the three different isopropyl substituents.

For IR spectroscopy, calculations can determine the normal modes of vibration and their corresponding frequencies and intensities. rsc.org A comparison between the calculated and experimental IR spectrum can confirm vibrational assignments. For alkylbenzenes, theoretical calculations can accurately predict the positions of characteristic bands, such as the aromatic C-H stretching vibrations (above 3000 cm⁻¹), the aliphatic C-H stretching vibrations (below 3000 cm⁻¹), and the complex pattern of C=C stretching and C-H bending vibrations in the fingerprint region (1600-600 cm⁻¹). researchgate.netresearchgate.net Discrepancies between gas-phase calculations and solid- or liquid-phase experimental data are common, and scaling factors are often applied to the calculated frequencies to improve agreement. uwosh.edu

| Spectroscopy | Parameter | Typical Experimental Range | Typical Calculated Value (e.g., B3LYP/6-31G*) | Common Observation |

|---|---|---|---|---|

| ¹H NMR | Aromatic Protons (Ar-H) | 7.0 - 7.5 ppm | Calculated shieldings are scaled to δ values. | Good correlation (±0.2 ppm) after scaling. chemrxiv.org |

| Isopropyl Methine (-CH) | 2.8 - 3.5 ppm | Calculated shieldings are scaled to δ values. | Sensitive to conformation and proximity to the ring. | |

| ¹³C NMR | Aromatic Carbons (Ar-C) | 120 - 150 ppm | Calculated shieldings are scaled to δ values. | Very good correlation (±2-3 ppm) after scaling. chemrxiv.org |

| Aliphatic Carbons (-CH, -CH₃) | 20 - 40 ppm | Calculated shieldings are scaled to δ values. | Reliable predictions. | |

| IR | Aromatic C-H Stretch | 3000 - 3100 cm⁻¹ | ~3100 - 3200 cm⁻¹ | Calculated frequencies are systematically higher; often scaled by ~0.96. researchgate.net |

| Aliphatic C-H Stretch | 2850 - 3000 cm⁻¹ | ~2950 - 3100 cm⁻¹ | Requires scaling for accurate comparison. researchgate.net |

Advanced Analytical Methodologies for Mechanistic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Dynamics and Structure

High-resolution NMR spectroscopy is a powerful tool for probing the structure and dynamics of 1,2,4-triisopropylbenzene in both solid and liquid states.

In the solid state, the dynamics of the isopropyl groups of this compound can be investigated using various solid-state NMR techniques. The internal rotations of the alkyl groups are often on a timescale that can be effectively probed by these methods. Techniques such as magic-angle spinning (MAS) are employed to average anisotropic interactions, which would otherwise lead to broad, featureless spectra. By studying the changes in the NMR lineshapes at different temperatures, it is possible to extract information about the rates and activation energies of the rotational motions of the isopropyl groups. For alkylated benzenes, solid-state NMR can reveal the conformational dynamics and the influence of crystal packing on the internal rotations of the alkyl substituents.

X-ray Diffraction Studies for Molecular and Supramolecular Architecture of Triisopropylbenzene (B8360398) Derivatives

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of molecules in a crystalline state, providing precise information on bond lengths, bond angles, and torsion angles. While a specific crystal structure for this compound itself may not be readily available in the literature, the principles of X-ray crystallography are routinely applied to its derivatives to understand their molecular and supramolecular architecture.

Advanced Mass Spectrometry for Reaction Product Identification and Mechanistic Pathways

Advanced mass spectrometry (MS) techniques are critical for identifying the products of reactions involving this compound and for unraveling the underlying reaction mechanisms. The gas-phase ion chemistry of alkylbenzenes has been extensively studied, providing a foundation for interpreting their mass spectra core.ac.ukcore.ac.uk.

In the context of catalytic cracking, a common reaction for alkylbenzenes, GC-MS is a powerful tool for separating and identifying the complex mixture of products. The fragmentation patterns observed in the mass spectra of the reaction products can help to deduce their structures. For instance, the cracking of this compound over a catalyst would be expected to yield a range of smaller alkylbenzenes, and the specific distribution of these products can provide insights into the catalyst's activity and selectivity researchgate.nettandfonline.comresearchgate.net. By analyzing the mass fragmentograms, specific ions characteristic of certain structural motifs can be monitored to track the formation of different product classes researchgate.net. Furthermore, techniques like chemical ionization (CI) mass spectrometry can be used to study the gas-phase chemistry of protonated this compound, which is relevant to understanding acid-catalyzed reactions core.ac.uk.

Spectroscopic Techniques for Mechanistic Insights (e.g., FTIR, UV-Vis, Pyridine (B92270) DRIFT)

A variety of spectroscopic techniques are employed to gain mechanistic insights into reactions involving this compound.